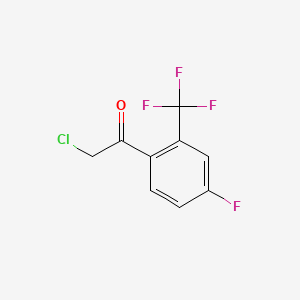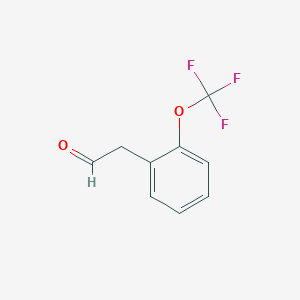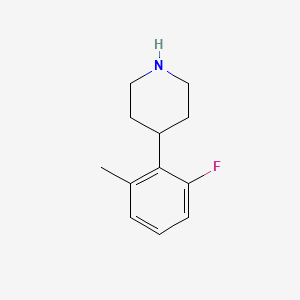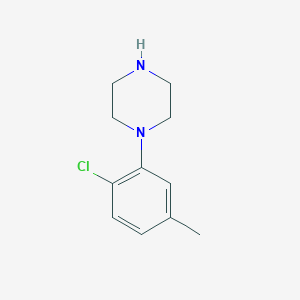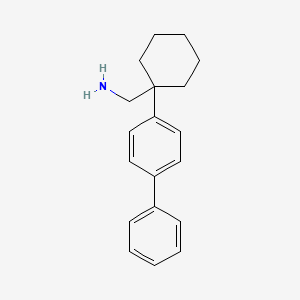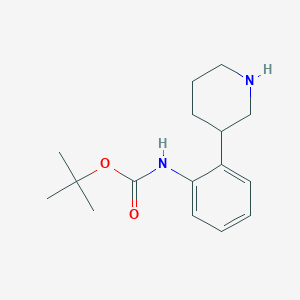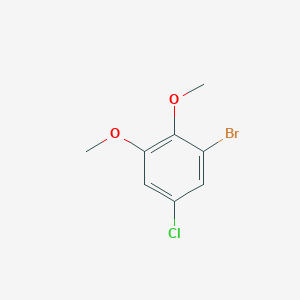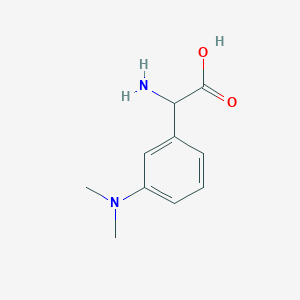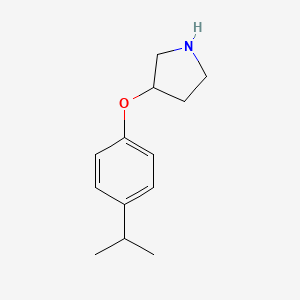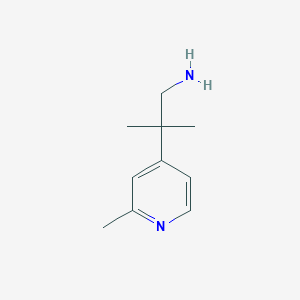
4-(2,4-Dimethylphenyl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dimethylphenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents. The structure of this compound consists of an oxazolidinone ring substituted with a 2,4-dimethylphenyl group, which imparts unique chemical and biological properties to the molecule .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 2,4-dimethylphenyl isocyanate with an appropriate amino alcohol under controlled conditions. The reaction typically proceeds via the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring .
Another method involves the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times. In this approach, the starting materials are subjected to microwave irradiation in the presence of a suitable catalyst, leading to the rapid formation of the desired oxazolidinone .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yields and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process .
化学反应分析
Types of Reactions
4-(2,4-Dimethylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and functionalized aromatic compounds. These products can have diverse applications in pharmaceuticals and organic synthesis .
科学研究应用
4-(2,4-Dimethylphenyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound has been studied for its potential antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Research has explored its use as a scaffold for developing new antibacterial agents.
Industry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 4-(2,4-Dimethylphenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of functional proteins, ultimately leading to bacterial cell death. The oxazolidinone ring plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with potent activity against Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic used to treat skin infections.
Uniqueness
4-(2,4-Dimethylphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethylphenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
4-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-7-3-4-9(8(2)5-7)10-6-14-11(13)12-10/h3-5,10H,6H2,1-2H3,(H,12,13) |
InChI 键 |
BIXUZLFEJJUVKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2COC(=O)N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


